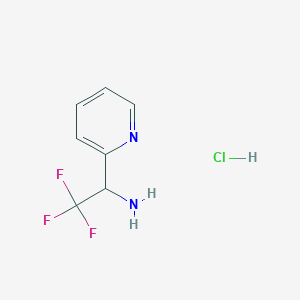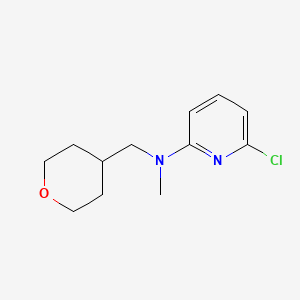
6-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine
Vue d'ensemble
Description
The compound “6-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine” is a chemical compound with the molecular formula C11H16ClN3O . It’s also known as 6-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-pyrimidinamine .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Applications De Recherche Scientifique
Corrosion Inhibition
Research by Dandia et al. (2013) in "ACS Sustainable Chemistry & Engineering" explored the use of pyrazolopyridine derivatives, which are structurally related to the mentioned compound, as potential corrosion inhibitors for mild steel in acidic environments. The study found these derivatives effective in corrosion protection, highlighting their industrial applications (Dandia, Gupta, Singh, & Quraishi, 2013).
Cognitive Disorders Treatment
Verhoest et al. (2012) in the "Journal of Medicinal Chemistry" discussed the design and discovery of a novel PDE9A inhibitor, closely related to the queried compound, which showed promise in the treatment of cognitive disorders. This research emphasized the compound's potential in elevating central cGMP levels in the brain and its procognitive activity in various rodent models (Verhoest et al., 2012).
Calcium Channel Antagonist Activity
Shahrisa et al. (2011) in "Chemistry of Heterocyclic Compounds" synthesized new dihydropyridines, structurally similar to the compound , and assessed their calcium channel blocking activity. The study found these compounds to exhibit moderate to weak effects, suggesting potential applications in cardiovascular research (Shahrisa, Zirak, Mehdipour, & Miri, 2011).
Fluorescence Properties
Mizuyama et al. (2008) in the "Journal of Heterocyclic Chemistry" researched new 2-pyrone derivatives, similar to the queried compound, which exhibited fluorescence emission radiation. This finding suggests potential applications in the development of fluorescent materials or markers (Mizuyama, Murakami, Nakatani, Kuronita, Kohra, Ueda, Hiraoka, & Tominaga, 2008).
Copper Corrosion Inhibition
A study by Sudheer and Quraishi (2015) in "RSC Advances" found that aryl pyrazole pyridine derivatives, structurally related to the compound of interest, demonstrated significant inhibition against copper corrosion in acidic solutions. This research highlights potential applications in metal preservation and industrial maintenance (Sudheer & Quraishi, 2015).
Propriétés
IUPAC Name |
6-chloro-N-methyl-N-(oxan-4-ylmethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-15(9-10-5-7-16-8-6-10)12-4-2-3-11(13)14-12/h2-4,10H,5-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZZUYJMSPCETB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCOCC1)C2=NC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



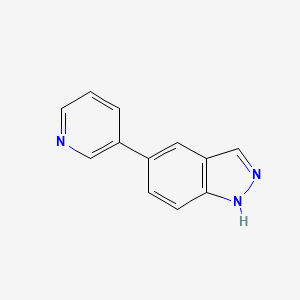
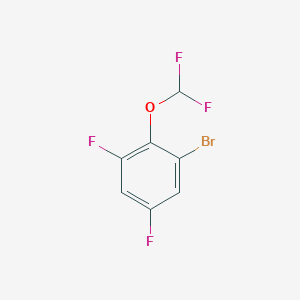
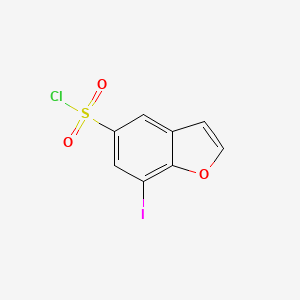

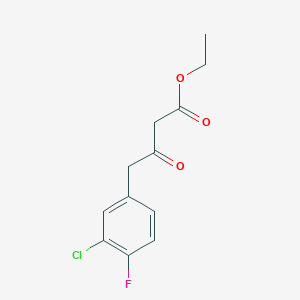
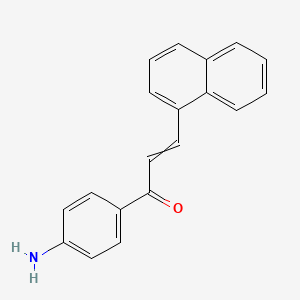
![1-[2-(3-Bromo-phenyl)-ethyl]-piperazine](/img/structure/B1395094.png)

![5-[(4-Hydroxy-2-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1395099.png)
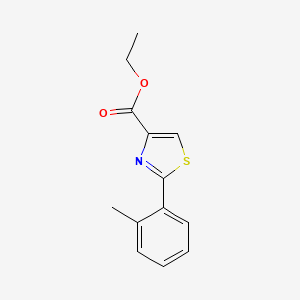
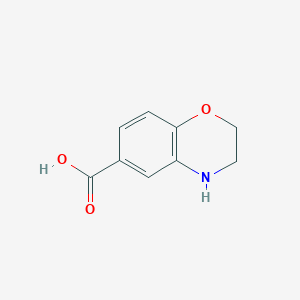
![[4-(Piperidin-4-yloxy)-phenyl]-methanol](/img/structure/B1395102.png)
